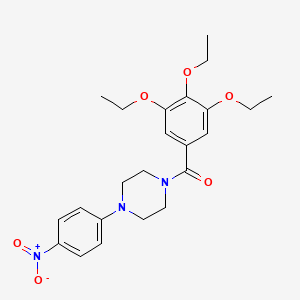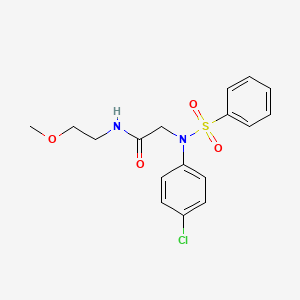![molecular formula C17H19N3O4 B5156947 2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA is a benzamide derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of MNPA is not fully understood. However, it has been suggested that MNPA exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking the cell cycle. MNPA has also been reported to modulate the expression of various genes involved in cell signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
MNPA has been reported to exhibit various biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as nitric oxide and prostaglandin E2. MNPA has also been reported to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. MNPA has been found to inhibit the migration and invasion of cancer cells and to induce cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
MNPA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer and neuroprotective activities. However, MNPA has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to administer orally. MNPA has also been reported to exhibit some toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of MNPA. Further studies are needed to elucidate the mechanism of action of MNPA and to identify its molecular targets. MNPA could be further studied for its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. The development of more water-soluble formulations of MNPA could also be explored to improve its bioavailability and efficacy. Additionally, the potential side effects of MNPA need to be further investigated to ensure its safety for clinical use.
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MNPA has been found to exhibit potent anticancer and neuroprotective activities and has several advantages for lab experiments. However, further studies are needed to elucidate its mechanism of action and to identify its molecular targets. MNPA has several future directions for research, and its potential applications in the treatment of various diseases need to be further explored.
Synthesemethoden
MNPA can be synthesized using various methods, including the condensation reaction of 4-nitrobenzene-1,2-diamine with 3-bromopropionyl chloride, followed by the reaction with 2-methoxybenzoic acid. Another method involves the reaction of 2-methoxybenzoic acid with 3-aminopropyl-4-nitroaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide.
Wissenschaftliche Forschungsanwendungen
MNPA has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. MNPA has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MNPA has also been reported to exhibit neuroprotective effects and has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-methoxy-N-[3-(4-nitroanilino)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-24-16-6-3-2-5-15(16)17(21)19-12-4-11-18-13-7-9-14(10-8-13)20(22)23/h2-3,5-10,18H,4,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHADTXMTDBWXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCCNC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![ethyl 6-methyl-4-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5156897.png)

![2-methyl-3-nitro-N-({[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5156907.png)


![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)


![N-(2-fluorophenyl)-N'-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B5156979.png)